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Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie
sugar substitute. This technical guide provides an in-depth review of the available safety and
toxicological data on D-Psicose, focusing on key studies and their methodologies. The
comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models,
alongside human clinical data, indicates a favorable safety profile. D-Psicose is generally
recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food
ingredient.[1][2] This document summarizes critical quantitative data, details experimental
protocols from pivotal studies, and presents visual workflows to facilitate a thorough
understanding of the safety assessment of D-Psicose.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single high-dose exposure. For D-Psicose, these studies have consistently
demonstrated a very low order of acute toxicity.

Quantitative Data
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. Route of
Species o . LD50 Reference
Administration

Rat (Wistar) Oral 16 g/kg body weight [3]

Table 1: Acute Toxicity of D-Psicose. The LD50 (Lethal Dose, 50%) is the dose required to be
lethal for 50% of the tested population.

Experimental Protocol: Acute Oral Toxicity Study in Rats

The protocol for determining the acute oral toxicity of D-Psicose typically follows established

guidelines, such as those from the Organization for Economic Co-operation and Development
(OECD).

Test Animals: Male Wistar rats are commonly used.[3]

Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one
week prior to the study.

Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark
cycle and access to standard chow and water ad libitum, except for a brief fasting period
before dosing.

Dosing: A single high dose of D-Psicose (e.g., up to 16 g/kg body weight) is administered via
oral gavage. A control group receives the vehicle (typically water).[3]

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular
intervals for 14 days post-administration.

Parameters Monitored: Observations include changes in skin, fur, eyes, mucous
membranes, respiratory, circulatory, autonomic and central nervous systems, and
somatomotor activity and behavior pattern. Body weights are recorded weekly.

Necropsy: At the end of the observation period, all animals are euthanized and subjected to
a gross necropsy.
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Experimental workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a

substance following prolonged exposure. D-Psicose has been evaluated in both 90-day (sub-

chronic) and longer-term (chronic) studies in rats.

Quantitative Data

Study Duration Species NOAEL Key Findings Reference
No important
] 5,000 mg/kg
90-Day Rat (Wistar) compound- [4]
bw/day
related changes.
No adverse
effects observed.
Increased
1,280 mg/kg

12-18 Months Rat (Wistar)

bw/day (3% in

relative weights

[3]

) of liver and
diet) ) )
kidney without
pathological
findings.
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Table 2: Sub-chronic and Chronic Toxicity of D-Psicose. NOAEL (No-Observed-Adverse-Effect
Level) is the highest dose at which there was no statistically or biologically significant increase

in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study in
Rats

Test Animals: Young, healthy Wistar rats are typically used.

Group Allocation: Animals are randomly assigned to control and treatment groups. A
common design includes a control group (receiving standard diet or diet with sucrose) and
multiple dose groups of D-Psicose administered in the diet.[4]

Diet Preparation: D-Psicose is incorporated into the standard rodent diet at various
concentrations.

Administration: The test substance is administered daily through the diet for 90 days.

Observations: Daily clinical observations and weekly measurements of body weight and food
consumption are performed.

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology
and clinical chemistry analysis. Urine samples are also collected for urinalysis.

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded,
and a comprehensive set of tissues is collected for histopathological examination.
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Experimental workflow for a 90-day oral toxicity study.
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Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic
material. A standard battery of tests is typically required to evaluate different endpoints,
including gene mutations, and structural and numerical chromosome aberrations. D-Psicose
has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study
reports are not publicly available, the methodologies for these standard assays are well-
established.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

e Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-
dependent strain of Escherichia coli are used. The assay detects mutations that restore the
functional capability of the bacteria to synthesize the essential amino acid, allowing them to
grow on a minimal medium.

o Methodology:

o Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and
E. coli WP2 uvrA) is selected to detect different types of mutations.

o Metabolic Activation: The assay is conducted with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

o Exposure: The bacterial strains are exposed to various concentrations of D-Psicose, a
vehicle control, and positive controls in the presence and absence of the S9 mix.

o Plating: The treated bacteria are plated on a minimal agar medium lacking the essential
amino acid.

o |Incubation: Plates are incubated for 48-72 hours.

o Evaluation: The number of revertant colonies is counted. A substance is considered
mutagenic if it causes a dose-dependent increase in the number of revertant colonies
compared to the vehicle control.
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In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

 Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from
chromosome fragments or whole chromosomes that lag behind at anaphase.

o Methodology:

o Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell
line) are cultured.

o Exposure: The cells are exposed to at least three concentrations of D-Psicose, a vehicle
control, and positive controls, both with and without metabolic activation (S9).

o Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in
binucleated cells. This ensures that only cells that have undergone one cell division are

scored.
o Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

o Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic
analysis. A significant, dose-dependent increase in the frequency of micronucleated cells

indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay

This test assesses the potential of a substance to induce structural chromosomal aberrations in

the bone marrow cells of rodents.

e Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells

of a living animal.
» Methodology:

o Test Animals: Typically, mice or rats are used.
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o Dosing: Animals are administered D-Psicose, a vehicle control, and a positive control,
usually via oral gavage or intraperitoneal injection.

o Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia
to arrest cells in metaphase.

o Bone Marrow Collection: Bone marrow is collected from the femurs.

o Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads
on microscope slides.

o Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The
number and types of aberrations are recorded. A significant increase in the percentage of
cells with aberrations in the treated groups compared to the control group indicates a
clastogenic effect.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Understanding the ADME profile of a substance is essential for interpreting toxicological data
and assessing its safety.

Summary of Findings

Studies in both rats and humans have shown that D-Psicose is partially absorbed from the
gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized
and therefore contributes very little to energy intake.[5]

Experimental Protocol: ADME Study in Rats

o Test Substance: Radiolabeled D-Psicose (e.g., 1*C-labeled) is often used to facilitate
tracking.

o Administration: A single dose of labeled D-Psicose is administered to rats via oral gavage or
intravenous injection.
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» Sample Collection: Blood, urine, and feces are collected at various time points. At the end of

the study, tissues and organs are collected.

e Analysis: The concentration of the radiolabel is measured in all collected samples to
determine the extent and rate of absorption, the pattern of distribution, the metabolic profile,

and the routes and rate of excretion.
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Oral or IV Administration
of Labeled D-Psicose

l l Sample Collection

Blood Collection Urine & Feces Collection Tissue & Organ Harvesting
(Time-course) (Time-course) (Terminal)

Analvsis

Quantification of Radioactivity

' '

Metabolite Profiling Pharmacokinetic Analysis

Click to download full resolution via product page
Experimental workflow for an ADME studly.

Conclusion

The extensive toxicological evaluation of D-Psicose, encompassing acute, sub-chronic, and

chronic studies, as well as a comprehensive assessment of its genotoxic potential and ADME
properties, supports its safety for human consumption at intended use levels. The high LD50
value indicates a very low level of acute toxicity. Long-term studies have established a high
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NOAEL, with no significant adverse effects observed even with chronic exposure. Furthermore,
D-Psicose has been shown to be non-genotoxic. Its poor metabolism and rapid excretion
contribute to its low caloric value and favorable safety profile. The collective evidence strongly
supports the conclusion that D-Psicose is a safe sugar substitute for its intended uses in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [D-Psicose: A Comprehensive Technical Review of
Safety and Toxicological Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783083#safety-and-toxicology-studies-of-d-
psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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